molecular formula C18H26F2N2O B6043982 2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B6043982
M. Wt: 324.4 g/mol
InChI Key: JCBOGDHWBYIXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as CYT387 and is known for its potential therapeutic applications in various diseases.

Mechanism of Action

CYT387 exerts its pharmacological effects by inhibiting the activity of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of various cytokines and growth factors. Inhibition of JAK enzymes leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. This results in the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects
CYT387 has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. CYT387 has been shown to improve the symptoms of rheumatoid arthritis and other autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CYT387 in lab experiments is its specificity for JAK enzymes. This makes it a useful tool for studying the signaling pathways of cytokines and growth factors. However, one of the limitations of using CYT387 is its potential toxicity. It has been found to have hepatotoxic effects in animal studies, which may limit its use in clinical trials.

Future Directions

There are several future directions for the study of CYT387. One direction is the development of more specific JAK inhibitors that have fewer side effects. Another direction is the investigation of the potential use of CYT387 in the treatment of other diseases, such as multiple sclerosis and psoriasis. Additionally, the use of CYT387 in combination with other drugs for the treatment of cancer is an area of active research.

Synthesis Methods

The synthesis of CYT387 involves the reaction of 1-cyclopentyl-4-(2,4-difluorobenzyl)piperazine with ethylene oxide in the presence of a base. The reaction results in the formation of 2-[1-cyclopentyl-4-(2,4-difluorobenzyl)-2-piperazinyl]ethanol. The purity of the compound can be increased by recrystallization.

Scientific Research Applications

CYT387 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects. It has been studied for its potential use in the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and other autoimmune diseases.

properties

IUPAC Name

2-[1-cyclopentyl-4-[(2,4-difluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F2N2O/c19-15-6-5-14(18(20)11-15)12-21-8-9-22(16-3-1-2-4-16)17(13-21)7-10-23/h5-6,11,16-17,23H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBOGDHWBYIXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.